molecular formula C23H20N4O4 B3010388 N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-21-8

N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3010388
CAS No.: 921807-21-8
M. Wt: 416.437
InChI Key: SUHDKCJASPINCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could not be found in the available resources.

Scientific Research Applications

Antimicrobial Activity

Pyridothienopyrimidines and Pyridothienotriazines, derivatives structurally related to the compound , have been synthesized and tested for their antimicrobial activities. This research provides insight into the chemical modifications that can enhance the antimicrobial efficacy of pyrimidine derivatives, potentially guiding future studies on N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).

Antiviral and Antiproliferative Activities

Novel pyrazolopyrimidines derivatives, structurally related to the compound of interest, have shown significant antiviral and anti-5-lipoxygenase activities. These findings indicate the potential of pyrimidine derivatives in developing new therapeutic agents for viral infections and inflammation-related disorders (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).

Anticancer Properties

Research on Pyrazolopyrimidine and Schiff Bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides has provided evidence of their in vitro antitumor activities against different human cancer cell lines. This demonstrates the utility of pyrimidine derivatives in cancer research, potentially offering a foundation for further investigation into the anticancer properties of this compound (T. Hafez, Souad A. Osman, H. A. A. Yosef, A. S. A. El-All, Ashraf S. Hassan, A. El-Sawy, M. Abdallah, & M. Youns, 2013).

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-13-7-9-17(10-8-13)27-22(30)20-19(25-23(27)31)18(12-26(20)3)21(29)24-16-6-4-5-15(11-16)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHDKCJASPINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC(=C4)C(=O)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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